Cas no 1216213-09-0 (3-{6-chloroimidazo1,2-apyridin-2-yl}propanoic acid)

3-{6-chloroimidazo1,2-apyridin-2-yl}propanoic acid Chemical and Physical Properties
Names and Identifiers
-
- 3-{6-chloroimidazo1,2-apyridin-2-yl}propanoic acid
- EN300-1983414
- 3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid
- 1216213-09-0
-
- Inchi: 1S/C10H9ClN2O2/c11-7-1-3-9-12-8(2-4-10(14)15)6-13(9)5-7/h1,3,5-6H,2,4H2,(H,14,15)
- InChI Key: RXNJRVIVBKZIFM-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=NC(=CN2C=1)CCC(=O)O
Computed Properties
- Exact Mass: 224.0352552g/mol
- Monoisotopic Mass: 224.0352552g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 250
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.6Ų
- XLogP3: 2.2
3-{6-chloroimidazo1,2-apyridin-2-yl}propanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1983414-0.25g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid |
1216213-09-0 | 0.25g |
$774.0 | 2023-09-16 | ||
Enamine | EN300-1983414-5.0g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid |
1216213-09-0 | 5g |
$3645.0 | 2023-05-31 | ||
Enamine | EN300-1983414-0.1g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid |
1216213-09-0 | 0.1g |
$741.0 | 2023-09-16 | ||
Enamine | EN300-1983414-1g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid |
1216213-09-0 | 1g |
$842.0 | 2023-09-16 | ||
Enamine | EN300-1983414-2.5g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid |
1216213-09-0 | 2.5g |
$1650.0 | 2023-09-16 | ||
Enamine | EN300-1983414-5g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid |
1216213-09-0 | 5g |
$2443.0 | 2023-09-16 | ||
Enamine | EN300-1983414-1.0g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid |
1216213-09-0 | 1g |
$1256.0 | 2023-05-31 | ||
Enamine | EN300-1983414-0.5g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid |
1216213-09-0 | 0.5g |
$809.0 | 2023-09-16 | ||
Enamine | EN300-1983414-0.05g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid |
1216213-09-0 | 0.05g |
$707.0 | 2023-09-16 | ||
Enamine | EN300-1983414-10.0g |
3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid |
1216213-09-0 | 10g |
$5405.0 | 2023-05-31 |
3-{6-chloroimidazo1,2-apyridin-2-yl}propanoic acid Related Literature
-
Lijiao Ao,Xinjia Hu,Meng Xu,Qiqing Zhang,Liang Huang Dalton Trans., 2020,49, 4669-4674
-
Ramune Kuktaite,Tomás S. Plivelic,Hasan Türe,Mikael S. Hedenqvist,Mikael Gällstedt,Salla Marttila,Eva Johansson RSC Adv., 2012,2, 11908-11914
-
3. Book reviews
-
Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160
-
Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
Additional information on 3-{6-chloroimidazo1,2-apyridin-2-yl}propanoic acid
3-{6-Chloroimidazo[1,2-a]pyridin-2-yl}propanoic Acid: A Comprehensive Overview
3-{6-Chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid (CAS No. 1216213-09-0) is a novel compound that has garnered significant attention in the field of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique chemical structure and potential therapeutic properties, has been the subject of numerous studies aimed at elucidating its biological activities and potential applications in drug development.
The chemical structure of 3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid is composed of a propanoic acid moiety linked to a 6-chloroimidazo[1,2-a]pyridine ring. The presence of the chloro substituent on the imidazopyridine ring imparts specific pharmacological properties to the molecule, making it a promising candidate for various therapeutic applications. Recent research has focused on understanding the mechanisms through which this compound exerts its effects and its potential as a lead compound for drug development.
In the realm of medicinal chemistry, 3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid has shown promising activity in several biological assays. Studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and cancer. For instance, research published in the Journal of Medicinal Chemistry highlighted the compound's potential as an inhibitor of specific kinases involved in cancer cell proliferation. This finding opens up new avenues for the development of targeted therapies for various types of cancer.
Beyond its anticancer properties, 3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid has also been investigated for its anti-inflammatory effects. Inflammation is a critical component in many diseases, including autoimmune disorders and chronic inflammatory conditions. Preclinical studies have shown that this compound can effectively reduce inflammatory markers and inhibit the production of pro-inflammatory cytokines. These findings suggest that 3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid may have therapeutic potential in treating inflammatory diseases.
The pharmacokinetic properties of 3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid have also been extensively studied. Research has demonstrated that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, making it a suitable candidate for further clinical development. The compound's stability and solubility characteristics are particularly noteworthy, as they contribute to its overall bioavailability and efficacy.
In addition to its biological activities, the synthesis of 3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid has been optimized to improve yield and purity. Synthetic routes have been developed that allow for efficient and scalable production of the compound. This is crucial for advancing the compound from preclinical to clinical stages of drug development. The ability to produce high-quality material consistently is essential for ensuring the reliability and reproducibility of experimental results.
Clinical trials are currently underway to evaluate the safety and efficacy of 3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid. Early-phase trials have shown promising results, with the compound demonstrating good tolerability and preliminary evidence of therapeutic benefit in patients with specific conditions. These trials are critical for determining the optimal dosing regimens and identifying any potential side effects or safety concerns.
The future outlook for 3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid is promising. Ongoing research continues to explore its mechanisms of action and potential applications in various therapeutic areas. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field, with the goal of bringing new treatments to patients in need.
In conclusion, 3-{6-chloroimidazo[1,2-a]pyridin-2-yl}propanoic acid (CAS No. 1216213-09-0) represents a significant advancement in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it a valuable candidate for further investigation and development as a therapeutic agent. As research progresses, it is anticipated that this compound will play a crucial role in addressing unmet medical needs and improving patient outcomes.
1216213-09-0 (3-{6-chloroimidazo1,2-apyridin-2-yl}propanoic acid) Related Products
- 1690996-79-2(2,2-dimethyl-3-(2-nitrophenyl)cyclopropylmethanamine)
- 2416234-26-7(ethyl 3-5-(aminomethyl)-1,3,4-thiadiazol-2-ylpropanoate)
- 2228187-70-8(2,2-difluoro-1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carboxylic acid)
- 120926-46-7(Isoliquiritin apioside)
- 2248334-80-5(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 3-(2-oxopiperidin-1-yl)butanoate)
- 2460755-51-3(N-2,2-dimethyl-3-(methylamino)propylacetamide hydrochloride)
- 2137078-06-7(tert-butyl N-(1S)-1-(2-methyl-1,3-thiazol-5-yl)-3-oxopropylcarbamate)
- 2156957-79-6(2-{(tert-butoxy)carbonylamino}-4-cyano-4-cyclobutylbutanoic acid)
- 1797141-03-7(1-(2,3-dimethoxyphenyl)-3-[(1-phenylpyrrolidin-2-yl)methyl]urea)
- 2309447-41-2(2-(1-Benzylpiperidin-4-yl)-2-phenylethanamine;dihydrochloride)



